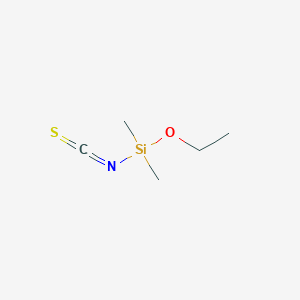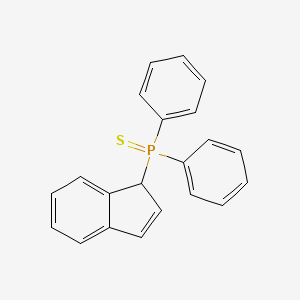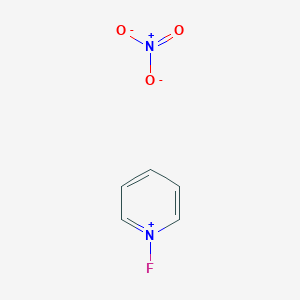
1-Fluoropyridin-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoropyridin-1-ium nitrate is a chemical compound with the molecular formula C5H5FN2O3 It is a derivative of pyridine, where a fluorine atom is attached to the nitrogen atom in the pyridine ring, forming a positively charged pyridinium ion The nitrate anion (NO3-) balances the charge, resulting in a stable ionic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-1-ium nitrate can be synthesized through the reaction of pyridine with a fluorinating agent in the presence of a suitable acid. One common method involves the use of N-fluoropyridinium salts, which are prepared by reacting pyridine with a Brønsted acid and fluorine . The reaction typically occurs in an organic solvent such as acetonitrile or toluene, and the temperature is controlled to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoropyridin-1-ium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .
Wissenschaftliche Forschungsanwendungen
1-Fluoropyridin-1-ium nitrate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Wirkmechanismus
The mechanism of action of 1-fluoropyridin-1-ium nitrate involves its ability to act as an electrophilic fluorinating agent. The positively charged pyridinium ion facilitates the transfer of the fluorine atom to nucleophilic sites on target molecules. This process can modify the chemical and physical properties of the target molecules, enhancing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Fluoropyridinium tetrafluoroborate: Another fluorinated pyridinium compound with similar applications in organic synthesis.
N-Fluoropyridinium salts: A broader class of compounds used as fluorinating agents in various chemical reactions.
Uniqueness: 1-Fluoropyridin-1-ium nitrate is unique due to its specific combination of the fluoropyridinium ion and nitrate anion, which imparts distinct chemical properties. Its stability and reactivity make it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
137914-44-4 |
|---|---|
Molekularformel |
C5H5FN2O3 |
Molekulargewicht |
160.10 g/mol |
IUPAC-Name |
1-fluoropyridin-1-ium;nitrate |
InChI |
InChI=1S/C5H5FN.NO3/c6-7-4-2-1-3-5-7;2-1(3)4/h1-5H;/q+1;-1 |
InChI-Schlüssel |
ZYICVMLISVDDHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)F.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


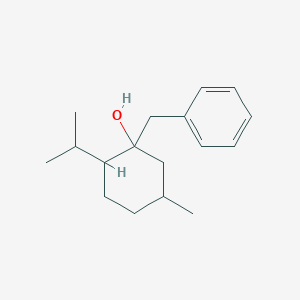
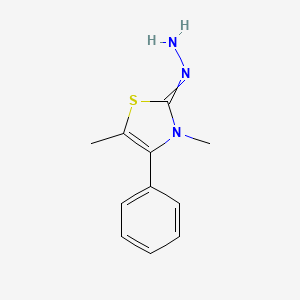
![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)


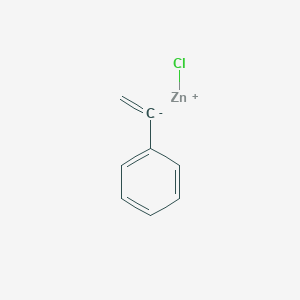

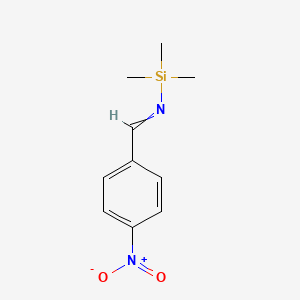
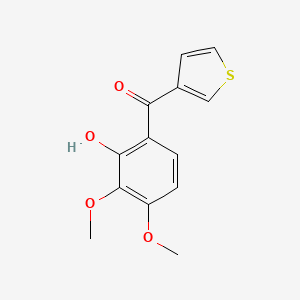
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
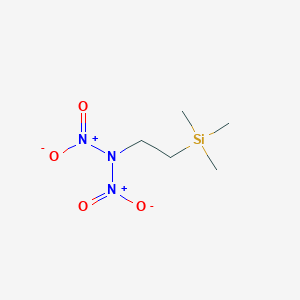
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
